molecular formula C5H12ClNO2S B8542650 N-ethyl-3-chloro propylsulfonamide

N-ethyl-3-chloro propylsulfonamide

Cat. No.: B8542650
M. Wt: 185.67 g/mol
InChI Key: SRFAODYLXWEWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-chloro propylsulfonamide is a sulfonamide derivative characterized by an ethyl group attached to the sulfonamide nitrogen, a propyl backbone, and a chlorine atom at the 3-position.

Properties

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

3-chloro-N-ethylpropane-1-sulfonamide

InChI

InChI=1S/C5H12ClNO2S/c1-2-7-10(8,9)5-3-4-6/h7H,2-5H2,1H3

InChI Key

SRFAODYLXWEWBY-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural features influencing activity in sulfonamide derivatives include:

  • N-Substituent : Methyl or ethyl groups on the sulfonamide nitrogen.
  • Alkyl Chain Length : Propyl vs. shorter (ethyl) or aromatic (benzyl) backbones.
  • Halogenation : Presence and position of chlorine or other halogens.
Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name N-Substituent Backbone Halogenation Key Activity (IC50) Mechanism
N-Methylethanesulfonamide Methyl Ethane None 0.001 mM (MCF-7) Tubulin inhibition
N-Methylpropylsulfonamide Methyl Propyl None 0.008 mM (MDA-MB-468) Anti-proliferative
Benzylsulfonamide None Benzyl None 0.015–0.050 mM (MCF-7) Dual tubulin/Hsp27 inhibition
N-(3-Chloro-4-methylphenyl)methanesulfonamide None Methane 3-Cl, 4-CH3 N/A Unknown (structural analog)
N-Ethyl-3-chloro propylsulfonamide Ethyl Propyl 3-Cl Inferred Potential tubulin inhibition

Anti-Proliferative Activity Trends

  • N-Methyl vs. N-Ethyl: Methyl-substituted sulfonamides (e.g., N-methylethanesulfonamide) exhibit superior potency (IC50: 0.001 mM in MCF-7 cells) compared to non-methylated analogs . Ethyl substitution may reduce activity due to steric hindrance, though this remains speculative without direct data.
  • Backbone Influence : Propylsulfonamide derivatives (e.g., N-methylpropylsulfonamide) show moderate activity (IC50: 0.008–0.050 mM), suggesting that longer alkyl chains may enhance target binding compared to shorter chains .
  • Chlorine Substitution : The 3-chloro group in the target compound may enhance electronic interactions with biological targets, similar to chloro-substituted analogs like N-(3-chloro-4-methylphenyl)methanesulfonamide .

Mechanism of Action: Tubulin Polymerization Inhibition

  • Critical Substituents : The 2,5-dimethoxybenzyl group in lead compounds enhances tubulin inhibition, but sulfonamide derivatives without this group (e.g., N-methylethanesulfonamide) still inhibit polymerization dose-dependently (59% inhibition at 1 µM) .
  • Sulfonamide vs. Acetamide : Sulfonamide groups are markedly more potent than acetamide derivatives (IC50s: 0.110–2.44 mM for acetamides vs. submicromolar for sulfonamides), highlighting the necessity of the sulfonamide moiety for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.